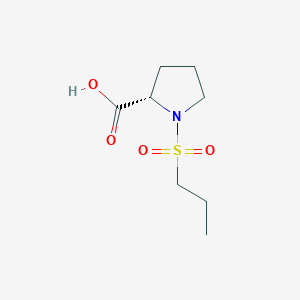![molecular formula C10H19NS B13190297 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within a spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction proceeds through a one-pot three-component reaction to yield the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,7-Dimethyl-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane involves its interaction with molecular targets within cells. The compound has been shown to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways that lead to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A similar spiro compound with potential bioactive properties.
Thiazolopyrimidine derivatives: Compounds with a thiazole ring fused to a pyrimidine ring, known for their medicinal properties.
1,3,4-Thiadiazole derivatives: Compounds containing a thiadiazole ring, also studied for their anticancer activity.
Uniqueness
7,7-Dimethyl-1-thia-4-azaspiro[45]decane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H19NS |
|---|---|
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
7,7-dimethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-9(2)4-3-5-10(8-9)11-6-7-12-10/h11H,3-8H2,1-2H3 |
Clé InChI |
JSZUBJGTTNMBBX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1)NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


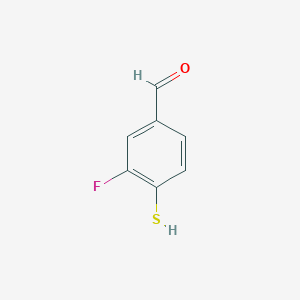

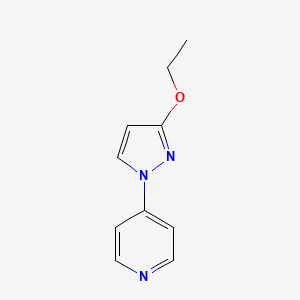
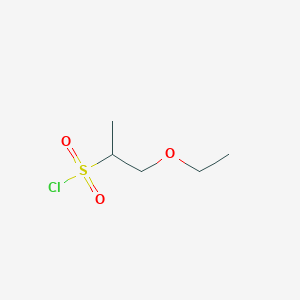

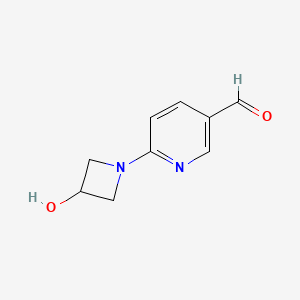
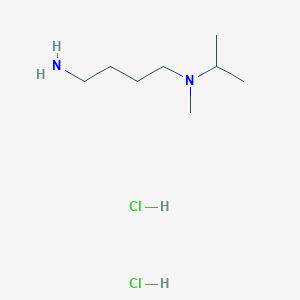
![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)

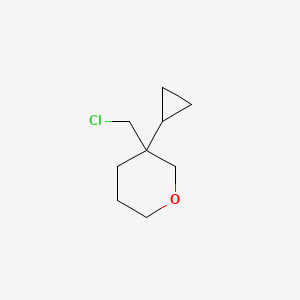

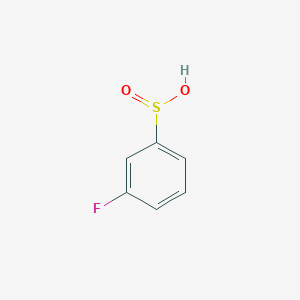
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
